molecular formula C10H11N3NaO3S B1356961 Sulfamethoxazole sodium CAS No. 4563-84-2

Sulfamethoxazole sodium

カタログ番号: B1356961
CAS番号: 4563-84-2
分子量: 276.27 g/mol
InChIキー: CFNQJJGJKVHAME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スルファメトキサゾールナトリウム: は、トリメトプリムとの併用で、さまざまな細菌感染症の治療に広く使用されているスルホンアミド系抗生物質です。 特に、尿路感染症、呼吸器感染症、消化器感染症に効果的です . スルファメトキサゾールナトリウムは、細菌の成長と複製に不可欠な、細菌における葉酸合成を阻害することで作用します .

製法

合成経路および反応条件: スルファメトキサゾールナトリウムは、スルファメトキサゾールから塩化法によって合成されます。このプロセスには、スルファメトキサゾールを、水酸化ナトリウムなどの塩基と低温条件下で反応させることが含まれます。 この方法は、完全な塩化を保証し、最終生成物の溶解性を向上させます .

工業的生産方法: スルファメトキサゾールナトリウムの工業的生産には、スルファメトキサゾールを水酸化ナトリウム溶液に溶解し、続いて温度制御された還流を行うことが含まれます。 この方法は、完全な反応と最終生成物の高純度を保証します .

化学反応解析

反応の種類: スルファメトキサゾールナトリウムは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

科学研究への応用

化学: スルファメトキサゾールナトリウムは、スルホンアミド化学や新しい合成方法の開発に関する研究におけるモデル化合物として使用されます .

生物学: 生物学的研究では、スルファメトキサゾールナトリウムは、細菌の耐性機構とスルホンアミド系抗生物質が細菌の増殖に与える影響を研究するために使用されます .

医学: 医薬品として、スルファメトキサゾールナトリウムは細菌感染症、特に感受性の高い菌株による感染症の治療に使用されます。 また、他の抗生物質との併用により、効果を高め、耐性を抑制するためにも使用されます .

産業: 製薬業界では、スルファメトキサゾールナトリウムはさまざまな抗生物質の製剤に使用されています。 また、新しい抗生物質製剤や薬物送達システムの開発にも使用されています .

準備方法

Synthetic Routes and Reaction Conditions: Sulfamethoxazole sodium is synthesized from sulfamethoxazole through a salification process. The process involves the reaction of sulfamethoxazole with a base, such as sodium hydroxide, under cryogenic conditions. This method ensures thorough salification and improves the solubility of the final product .

Industrial Production Methods: The industrial production of this compound involves dissolving sulfamethoxazole in a sodium hydroxide solution, followed by temperature-controlled reflux. This method ensures complete reaction and high purity of the final product .

化学反応の分析

Types of Reactions: Sulfamethoxazole sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Clinical Applications

Sulfamethoxazole sodium is indicated for a variety of bacterial infections, including:

  • Urinary Tract Infections (UTIs) : Particularly effective against pathogens such as Escherichia coli.
  • Respiratory Infections : Used for treating acute exacerbations of chronic bronchitis and otitis media.
  • Gastrointestinal Infections : Effective against enteritis caused by Shigella and prophylaxis for traveler's diarrhea.
  • Pneumocystis jirovecii Pneumonia : Both treatment and prophylaxis in immunocompromised patients .

Data Table: Indications and Dosage

Infection TypeIndication LevelTypical Dosage
Urinary Tract InfectionsFDA Approved800 mg sulfamethoxazole + 160 mg trimethoprim every 12 hours
Acute Otitis MediaFDA ApprovedVaries based on age and weight
Pneumocystis jirovecii PneumoniaFDA Approved75-100 mg/kg sulfamethoxazole per day
Traveler's DiarrheaFDA Approved800 mg sulfamethoxazole + 160 mg trimethoprim every 12 hours for 5 days
Skin and Soft Tissue InfectionsNon-FDA ApprovedVaries based on infection severity

Case Study 1: Hyponatremia Induced by Trimethoprim-Sulfamethoxazole

A significant case involved an elderly female patient who developed severe hyponatremia during treatment with trimethoprim-sulfamethoxazole for pneumonia. Initial serum sodium levels were recorded at 130-134 mEq/L, which dropped to 112-114 mEq/L after five days of therapy. Despite interventions, her sodium levels remained critically low until treatment was adjusted .

Case Study 2: Efficacy in Skin and Soft Tissue Infections

A systematic review analyzed the efficacy of sulfamethoxazole-trimethoprim in treating skin and soft tissue infections (SSTIs). Out of 196 studies reviewed, 15 were selected for detailed analysis. The results showed that sulfamethoxazole-trimethoprim was effective against infections caused by Staphylococcus aureus, including methicillin-resistant strains. The findings support its use as a first-line treatment for conditions like impetigo and cellulitis without the need for additional beta-lactam agents .

作用機序

スルファメトキサゾールナトリウムは、パラアミノ安息香酸からジヒドロ葉酸の合成に関与する酵素であるジヒドロプテロアートシンテターゼを阻害することで効果を発揮します。 この阻害は、細菌のDNA合成と複製に不可欠な葉酸の生成を阻害します . スルファメトキサゾールナトリウムの分子標的は、細菌の酵素であるジヒドロプテロアートシンテターゼであり、関与する経路は葉酸合成経路です .

類似化合物との比較

類似化合物:

独自性: スルファメトキサゾールナトリウムは、トリメトプリムとの併用が特徴です。トリメトプリムは、葉酸合成経路の2つの連続したステップを阻害することで相乗効果を発揮します。 この併用により、細菌の耐性の可能性が減少し、治療全体の効果が向上します .

生物活性

Sulfamethoxazole sodium is a sulfonamide antibiotic widely used in clinical settings, often in combination with trimethoprim (TMP) to enhance its antibacterial efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical implications, and toxicity profiles based on diverse research findings.

Sulfamethoxazole exerts its antibacterial effect primarily through the inhibition of dihydropteroate synthase , an enzyme critical for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), sulfamethoxazole competitively inhibits the conversion of PABA to dihydrofolate, ultimately leading to a reduction in the synthesis of tetrahydrofolate, purines, and DNA in bacteria. This results in a bacteriostatic effect , effectively halting bacterial growth without directly killing the bacteria .

Pharmacokinetics

Absorption and Distribution:

  • Sulfamethoxazole is rapidly absorbed after oral administration, with a bioavailability of 85-90% .
  • The time to maximum concentration (TmaxT_{max}) is approximately 1-4 hours , with peak plasma concentrations ranging from 57.4 to 68.0 μg/mL .

Volume of Distribution:

  • The volume of distribution is about 13 L , indicating extensive tissue distribution. It can penetrate various body fluids such as sputum, vaginal fluid, and breast milk .

Protein Binding and Metabolism:

  • Approximately 70% of sulfamethoxazole binds to plasma proteins, mainly albumin.
  • Metabolism occurs primarily through acetylation and oxidation processes, with metabolites generally lacking antimicrobial activity .

Clinical Implications

This compound is commonly prescribed for various infections, including urinary tract infections (UTIs), respiratory tract infections, and certain types of pneumonia. However, its use is associated with several clinical considerations:

Electrolyte Imbalances

  • Hyponatremia:
    • Several case studies have documented instances of severe hyponatremia associated with sulfamethoxazole therapy. For example, a case involving an elderly patient showed a decline in serum sodium levels to as low as 110 mEq/L after initiation of treatment . Management included intravenous saline and sodium chloride supplementation.
  • Hyperkalemia:
    • Trimethoprim, often combined with sulfamethoxazole, can induce hyperkalemia by blocking sodium channels in renal tubules. A retrospective study found that patients receiving TMP-SMX had significantly higher rates of hyperkalemia compared to those on other antibiotics .

Aquatic Toxicity

Research has indicated that sulfamethoxazole exhibits biological toxicity in aquatic ecosystems. A study on adult zebrafish revealed that exposure to sulfamethoxazole concentrations up to 24 mg/L resulted in notable changes in antioxidant enzyme activity and immune responses. Specifically:

  • Antioxidant enzyme activities (e.g., SOD, GSH-Px) decreased with increasing concentrations.
  • Histopathological changes were observed in liver tissue, including increased vacuolar cells and nuclear abnormalities .

Thyroid Disruption

Sulfamethoxazole has also been classified as a potential disruptor of thyroid function based on studies assessing various chemicals' impacts on thyroid activity. This raises concerns regarding its environmental persistence and effects on non-target organisms .

Summary of Research Findings

Study FocusFindings
Mechanism of ActionInhibits dihydropteroate synthase; bacteriostatic effect observed .
PharmacokineticsRapid absorption; significant tissue distribution; 70% protein binding .
Hyponatremia CasesSevere cases reported; management included fluid restriction and sodium supplementation .
Hyperkalemia IncidenceIncreased rates in patients treated with TMP-SMX compared to other antibiotics .
Aquatic ToxicityLow toxicity observed in zebrafish; significant biochemical changes noted at higher concentrations .
Thyroid Disruption PotentialIdentified as a disruptor based on screening studies .

特性

CAS番号

4563-84-2

分子式

C10H11N3NaO3S

分子量

276.27 g/mol

IUPAC名

sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide

InChI

InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);

InChIキー

CFNQJJGJKVHAME-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

正規SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Key on ui other cas no.

4563-84-2

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfamethoxazole sodium
Reactant of Route 2
Sulfamethoxazole sodium
Reactant of Route 3
Sulfamethoxazole sodium
Reactant of Route 4
Reactant of Route 4
Sulfamethoxazole sodium
Reactant of Route 5
Reactant of Route 5
Sulfamethoxazole sodium
Reactant of Route 6
Sulfamethoxazole sodium
Customer
Q & A

Q1: What is the mechanism of action of Sulfamethoxazole sodium and how does it impact bacterial growth?

A1: this compound, often used in conjunction with Trimethoprim, acts as an antibacterial agent by disrupting the folic acid synthesis pathway in bacteria. Specifically, it competitively inhibits dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. This inhibition effectively halts bacterial growth and proliferation. [, ]

Q2: What is the significance of the emerging multiple drug resistance in pneumococci to this compound?

A2: Research indicates an alarming trend of multiple drug resistance in pneumococci, including resistance to this compound, particularly in South Africa. [] This resistance poses significant challenges for treating pneumococcal infections, as it limits treatment options and may lead to treatment failures. The emergence of resistant strains, specifically serotypes 6B, 14, and 19F, emphasizes the need for ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. []

Q3: Can this compound cause allergic reactions, and if so, how is this diagnosed?

A3: Yes, this compound, even when present in ophthalmic solutions, can elicit immediate hypersensitivity reactions such as contact urticaria syndrome. [] Diagnosis often involves prick tests using the suspected formulation and its individual ingredients. A positive reaction, indicated by a wheal and flare response on the skin, helps identify the specific allergen. [] This highlights the importance of allergy testing in individuals experiencing adverse reactions to ophthalmic solutions containing this compound.

Q4: How is this compound quantified in pharmaceutical formulations, and what is the significance of this analysis?

A4: A high-performance liquid chromatography (HPLC) method using a bare silica column and an aqueous solvent mobile phase has been developed for the accurate determination of this compound in ophthalmic solutions. [] This method demonstrates high sensitivity, with a quantitation limit of 1.0 µg/mL, and excellent recovery rates, ranging from 98.9% to 99.9%. [] Accurate quantification is crucial for quality control purposes, ensuring the correct dosage is delivered and minimizing the risk of adverse effects or therapeutic failures.

Q5: Can this compound be studied in a model organism to assess its potential to disrupt thyroid hormone synthesis?

A5: Yes, zebrafish eleutheroembryos have been successfully employed as a vertebrate model to evaluate the potential of this compound to disrupt thyroid hormone synthesis. [] This model, using the Thyroxine-immunofluorescence quantitative disruption test (TIQDT), demonstrated that this compound can indeed impair thyroid gland function. [] Zebrafish offer a powerful tool for understanding the potential endocrine-disrupting effects of this compound and other chemicals, providing valuable insights for risk assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。